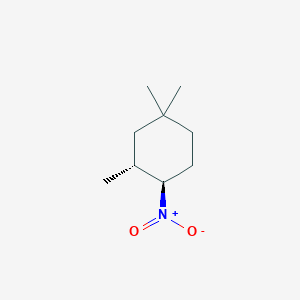
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane is a chiral organic compound with a cyclohexane ring substituted with three methyl groups and a nitro group The compound’s stereochemistry is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane typically involves the nitration of a suitable precursor, such as 1,1,3-trimethylcyclohexane. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the methyl groups or the cyclohexane ring are oxidized to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (3R,4R)-1,1,3-trimethyl-4-aminocyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Oxidation: Formation of cyclohexanone or carboxylic acid derivatives.
科学的研究の応用
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane depends on its chemical reactivity and interactions with other molecules. The nitro group can participate in redox reactions, influencing the compound’s behavior in biological and chemical systems. The stereochemistry of the compound also plays a crucial role in its interactions with chiral environments, such as enzymes and receptors.
類似化合物との比較
Similar Compounds
(3R,4R)-1,1,3-trimethyl-4-aminocyclohexane: A reduction product of the nitro compound.
(3R,4R)-1,1,3-trimethyl-4-hydroxycyclohexane: A potential oxidation product.
(3R,4R)-1,1,3-trimethyl-4-methylcyclohexane: A structurally similar compound with a different functional group.
Uniqueness
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane is unique due to its specific stereochemistry and the presence of a nitro group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The compound’s chiral nature and functional group diversity make it a valuable intermediate in organic synthesis and research.
特性
CAS番号 |
90268-10-3 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC名 |
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane |
InChI |
InChI=1S/C9H17NO2/c1-7-6-9(2,3)5-4-8(7)10(11)12/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChIキー |
MDAMBSOOWSPXHV-HTQZYQBOSA-N |
異性体SMILES |
C[C@@H]1CC(CC[C@H]1[N+](=O)[O-])(C)C |
正規SMILES |
CC1CC(CCC1[N+](=O)[O-])(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


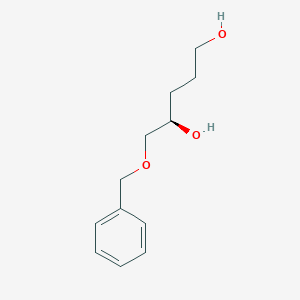
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
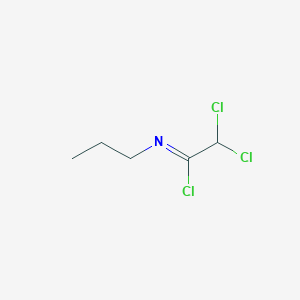
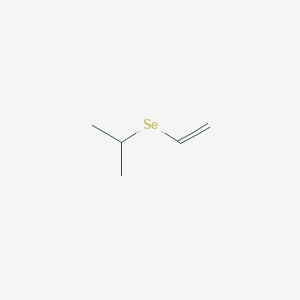
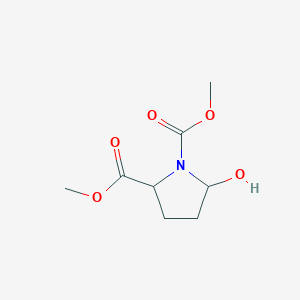
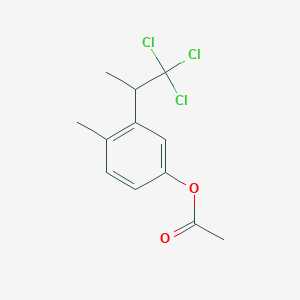
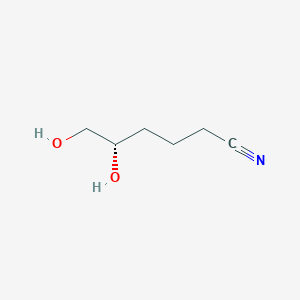
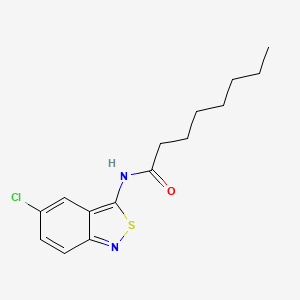
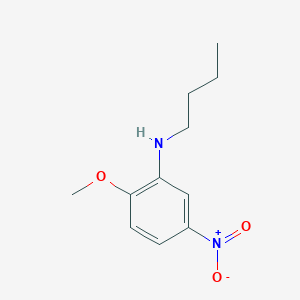
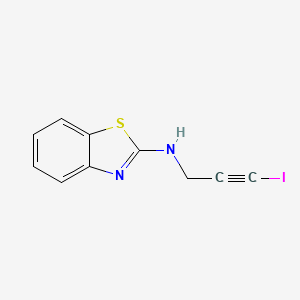
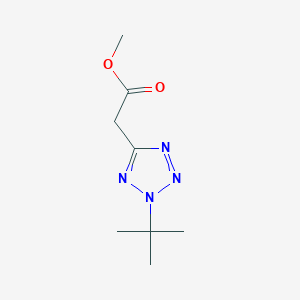
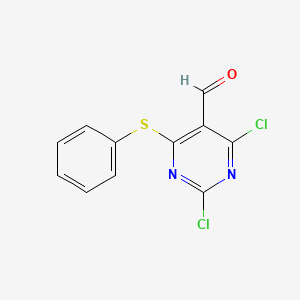
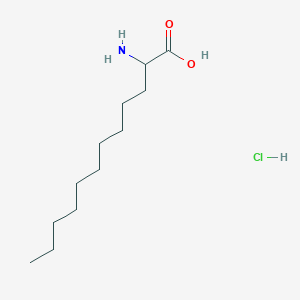
![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
